Boc-D-Alaninyl tosylate
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Overview
Description
Boc-D-Alaninyl tosylate, also known as (4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.41 g/mol. This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Alaninyl tosylate typically involves the protection of the amino group of D-alanine with a tert-butyloxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group. The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-D-Alaninyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group under mild conditions.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of D-alanine.
Deprotection Reactions: The major product is the free amine form of D-alanine.
Scientific Research Applications
Boc-D-Alaninyl tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D-Alaninyl tosylate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Molecular Targets and Pathways: The compound primarily targets the amino group of D-alanine, allowing for selective modifications and functionalizations. The pathways involved include nucleophilic substitution and deprotection reactions .
Comparison with Similar Compounds
Boc-L-Alaninyl tosylate: Similar in structure but with the L-alanine configuration.
Boc-D-Serinyl tosylate: Contains a serine residue instead of alanine.
Boc-D-Valinyl tosylate: Contains a valine residue instead of alanine.
Uniqueness: Boc-D-Alaninyl tosylate is unique due to its specific configuration (D-alanine) and the presence of both Boc and tosylate groups, which provide protection and reactivity, respectively. This combination makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKPZSSZRGCGD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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